1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine
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Overview
Description
1-Pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that belongs to the class of heterocyclic amines
Preparation Methods
The synthesis of 1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. Here is a general synthetic route:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indazole core.
Introduction of the Quinoline Moiety: The quinoline moiety can be attached through a condensation reaction with a quinoline derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings or the amine group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical assays, particularly those involving enzymes or receptors that interact with aromatic amines.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s aromatic rings and amine group. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
1-Pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine can be compared with other similar compounds, such as:
1-Pyridin-2-yl-4,5,6,7-tetrahydroindazole: Lacks the quinoline moiety, which may result in different chemical and biological properties.
N-(Quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine: Lacks the pyridine ring, which may affect its binding affinity and specificity for certain targets.
1-Pyridin-2-yl-N-(quinolin-5-ylmethyl)indazole: Lacks the tetrahydroindazole structure, which may influence its stability and reactivity.
The uniqueness of this compound lies in its combination of multiple aromatic rings and the tetrahydroindazole core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyridin-2-yl-N-(quinolin-5-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-2-12-24-22(11-1)27-21-10-4-9-20(18(21)15-26-27)25-14-16-6-3-8-19-17(16)7-5-13-23-19/h1-3,5-8,11-13,15,20,25H,4,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHQVYMZRJDMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=C5C=CC=NC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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